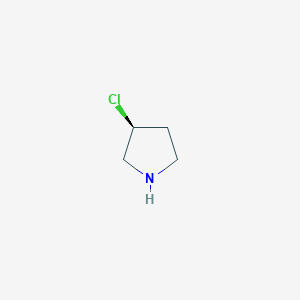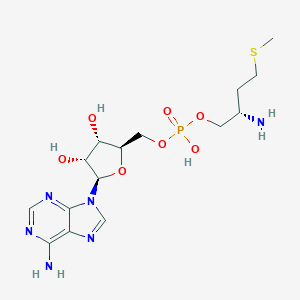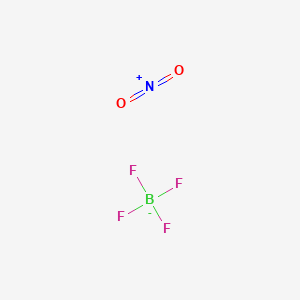
Tetrafluoroborato de nitronio
Descripción general
Descripción
Nitronium tetrafluoroborate (NTFB) is a strong oxidizing agent composed of nitronium ion (NO2+) and tetrafluoroborate anion (BF4−). It is a white solid that is soluble in water, alcohols, and ethers. NTFB is used in organic reactions such as oxidation, nitration, and halogenation, and is also used as a catalyst in a variety of industrial processes.
Aplicaciones Científicas De Investigación
NO2BF4 \text{NO}_2\text{BF}_4 NO2BF4
), centrándose en seis aplicaciones distintas. Cada aplicación se detalla en su propia sección con un título claro y descriptivo.Síntesis de antagonistas del receptor de dopamina D1
Tetrafluoroborato de nitronio: se utiliza en la síntesis de análogos de SCH 39166, que son potentes y selectivos antagonistas del receptor de dopamina D1 . Estos compuestos tienen implicaciones significativas en el tratamiento de trastornos neurológicos como la esquizofrenia y la enfermedad de Parkinson.
Desarrollo de agentes anticonvulsivos
El compuesto también es un reactivo clave en la preparación del agente anticonvulsivo SB-406725A . Esto destaca su papel en el avance de los tratamientos para afecciones como la epilepsia y otros trastornos relacionados con las convulsiones.
Investigación anticancerígena
This compound: se utiliza para crear nitroderivados de clorambucil conjugado a prasterona y pregnenolona . Estos derivados se están investigando por su potencial como agentes anticancerígenos, ofreciendo nuevas vías en la terapia del cáncer.
Sensores de iones de potasio potenciométricos
En el campo de la química analítica, ayuda en la formación de partículas de criptomelano de tamaño nanométrico . Estas partículas son esenciales para desarrollar sensores de iones de potasio potenciométricos, que son cruciales para varios análisis bioquímicos y médicos.
Agente nitrante en síntesis orgánica
Como agente nitrante versátil, This compound reacciona con aminas alifáticas secundarias, ésteres de carbamato y amidas primarias para producir los correspondientes derivados N-nitro . Esta aplicación es fundamental en la síntesis de diversos compuestos orgánicos.
Agente oxidante en tecnología de baterías
Sirve como agente oxidante en la tecnología de baterías de iones de litio de alta potencia . Esta aplicación es particularmente relevante para usos a gran escala, como en vehículos híbridos enchufables, lo que subraya su importancia en el desarrollo de soluciones energéticas sostenibles.
Mecanismo De Acción
Target of Action
Nitronium tetrafluoroborate is primarily used as a nitrating agent . It targets nitrogen compounds, reacting with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides .
Mode of Action
Nitronium tetrafluoroborate interacts with its targets by donating a nitro group (NO2) to the target molecule . This interaction results in the formation of the corresponding N-nitro derivative .
Biochemical Pathways
The nitration of aromatic compounds by nitronium tetrafluoroborate is an important synthetic pathway for generating arylamines . The nitration process involves the formation of nitronium ions, which are then used to nitrate the aromatic compounds .
Pharmacokinetics
It’s important to note that nitronium tetrafluoroborate is a colorless crystalline solid that reacts with water to form corrosive acids . Therefore, it must be handled under water-free conditions .
Result of Action
The result of nitronium tetrafluoroborate’s action is the formation of N-nitro derivatives when reacted with nitrogen compounds . These derivatives have various applications, including the synthesis of natural products, pharmaceuticals, and materials science .
Action Environment
Nitronium tetrafluoroborate is sensitive to environmental conditions. It reacts with water to form corrosive acids, so it must be handled under water-free conditions . It is also sparsely soluble in many organic solvents . Therefore, the compound’s action, efficacy, and stability are highly influenced by the environmental conditions, particularly the presence of water and the type of solvent used.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Nitronium tetrafluoroborate is primarily used as a nitration agent . It has been shown to be a versatile nitrating agent for nitrogen compounds, giving the corresponding N-nitro derivative when reacted with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides
Cellular Effects
Given its role as a nitration agent, it may influence cellular function by modifying proteins and other biomolecules through nitration
Molecular Mechanism
The molecular mechanism of Nitronium tetrafluoroborate largely involves its role as a nitration agent . It can react with various nitrogen compounds to form N-nitro derivatives
Propiedades
IUPAC Name |
nitronium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.NO2/c2-1(3,4)5;2-1-3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVZMPONLYFINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[N+](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014531 | |
| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White nearly odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Nitronium tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21261 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13826-86-3 | |
| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitronium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Nitronium tetrafluoroborate acts as a strong electrophile. In reactions with aromatic compounds, the nitronium ion (NO2+) generated from nitronium tetrafluoroborate attacks the electron-rich aromatic ring, leading to electrophilic aromatic substitution and the introduction of a nitro group (NO2) onto the ring. [, , , , , ]
A: Yes, nitronium tetrafluoroborate can also react with non-aromatic compounds. For instance, it can nitrate aliphatic carboxylic acids in the presence of silver carbonate, likely proceeding through an alkyl- or aryl-silver intermediate. [] It can also oxidize alkyl (cycloalkyl) methyl ethers to carbonyl compounds. []
A: Nitronium tetrafluoroborate reacts with alkanes like adamantane, but the mechanism is different. Instead of direct nitration, hydride abstraction occurs, leading to the formation of a carbocation intermediate. This intermediate then reacts with species like HNO2 or NO2- present in the reaction mixture, eventually yielding nitrated alkanes. []
ANone: The molecular formula is NO2BF4, and its molecular weight is 136.82 g/mol.
A: While specific spectroscopic data aren't extensively detailed within the provided research, researchers commonly utilize techniques like NMR spectroscopy to monitor reactions involving nitronium tetrafluoroborate and characterize products. [, , , , ]
A: Nitronium tetrafluoroborate is often utilized with solvents like sulfolane, acetonitrile, methylene chloride, nitroethane, and nitromethane. The choice of solvent can influence reaction rates and product distributions. [, , , , , , , , ]
A: Yes, nitronium tetrafluoroborate is a powerful oxidizing agent and can react violently with water and other nucleophilic solvents. It's crucial to handle it with care and use it under anhydrous conditions. [, , ]
ANone: Nitronium tetrafluoroborate finds applications in various synthetic transformations, including:
- Nitration of aromatic compounds: It's widely used for introducing nitro groups into aromatic rings, enabling the synthesis of various nitroaromatic compounds. [, , , , , , , , , , ]
- Nitration of aliphatic compounds: It can nitrate aliphatic carboxylic acids and alkanes, albeit through different mechanisms compared to aromatic nitration. [, ]
- Oxidation reactions: It can oxidize alkyl (cycloalkyl) methyl ethers to their corresponding carbonyl compounds. []
- Polymerization: It can initiate the polymerization of styrene oxide, leading to the formation of cyclic and linear oligomers with diverse structures. []
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the interaction of nitronium tetrafluoroborate with carbon nanotubes (CNTs). These calculations revealed the strong binding affinity of both nitronium and tetrafluoroborate ions to CNTs and provided insights into the mechanism of CNT destruction by nitronium ions. []
ANone: Yes, while not directly addressed in these papers, the counterion can influence the reactivity of the nitronium ion. Different counterions can alter the solubility and dissociation behavior of the nitronium salt, thereby impacting its reactivity in nitration reactions.
A: Electron-donating groups on the aromatic ring enhance the reactivity towards nitration, while electron-withdrawing groups deactivate the ring. The position of substituents also plays a role, with ortho/para directors favoring nitration at those positions and meta directors directing it to the meta position. [, , , , , , , ]
A: Due to its reactivity, nitronium tetrafluoroborate should be handled and stored under anhydrous conditions. It should be kept away from moisture and incompatible materials like water and nucleophilic solvents to prevent hazardous reactions. [, , ]
ANone: The study of nitronium tetrafluoroborate combines aspects of:
- Organic Chemistry: It's a crucial reagent for synthesizing various organic compounds, highlighting its significance in organic synthesis and methodology development. [, , , , , , , , , , , , , , ]
- Materials Science: Research on its interaction with carbon nanotubes showcases its relevance in understanding material properties and potential applications in nanotechnology. []
- Analytical Chemistry: The use of techniques like NMR and HPLC to monitor reactions and analyze products underscores the role of analytical chemistry in studying nitronium tetrafluoroborate and its applications. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





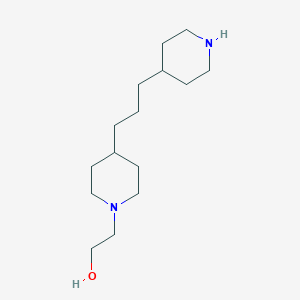
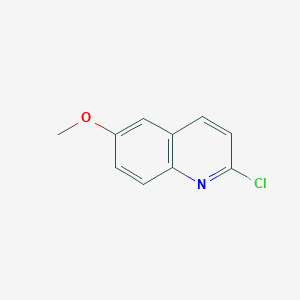

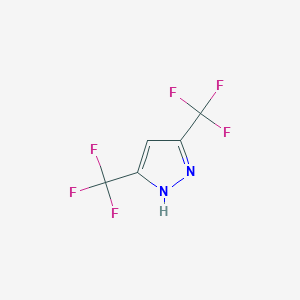

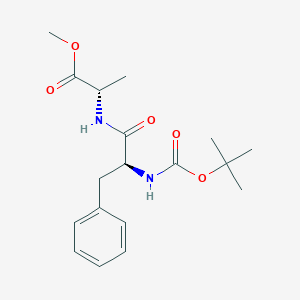
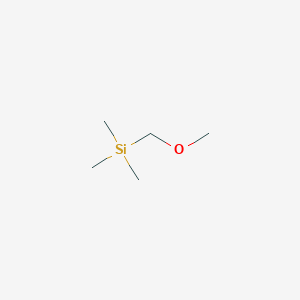
![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)

